molecular formula C20H22N4O2 B2526221 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797186-26-5

2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2526221
CAS No.: 1797186-26-5
M. Wt: 350.422
InChI Key: UVPZJOJLIULEIK-UHFFFAOYSA-N
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Description

2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a nicotinonitrile moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and nicotinonitrile moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23(2)17-7-3-5-15(13-17)20(25)24-11-8-18(9-12-24)26-19-16(14-21)6-4-10-22-19/h3-7,10,13,18H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPZJOJLIULEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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